molecular formula C20H23N5O3 B2730573 4-methoxy-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 2194846-76-7

4-methoxy-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2730573
CAS No.: 2194846-76-7
M. Wt: 381.436
InChI Key: FYBBUVDMTGLYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-3-carboxamide derivative featuring a 1,2,3-triazole substituent, a methoxy group at the 4-position, and a phenyl group at the 1-position. The compound’s stereochemistry and conformational flexibility (due to the branched alkyl chain and triazole ring) likely influence its binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

4-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-14(2)17(13-25-21-9-10-22-25)23-20(27)16-12-24(15-7-5-4-6-8-15)19(26)11-18(16)28-3/h4-12,14,17H,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBBUVDMTGLYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide typically involves multiple stepsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through a click chemistry approach .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Key Structural Features and Reaction Pathways

The compound contains three distinct structural elements:

  • Dihydropyridine core : A 6-oxo-1,6-dihydropyridine ring with a methoxy group at position 4 and a phenyl substituent at position 1.

  • Triazolyl group : A 2H-1,2,3-triazole ring attached to the butan-2-yl moiety.

  • Amide linkage : A carboxamide group at position 3 of the dihydropyridine ring.

The synthesis likely involves multiple steps, including:

  • Formation of the dihydropyridine structure .

  • Coupling of the triazolylbutan-2-yl group .

  • Amide bond formation .

Formation of the Dihydropyridine Core

The dihydropyridine framework is commonly synthesized via the Hantzsch dihydropyridine synthesis , which involves the condensation of a β-keto ester and an aldehyde with ammonium acetate . For this compound, the 6-oxo group suggests a ketone functionality, which may form through oxidation or direct synthesis.

Key steps :

  • β-keto ester formation : A methyl ester (e.g., methyl acetoacetate) undergoes condensation with a phenyl aldehyde (benzaldehyde).

  • Cyclization : Reaction with ammonium acetate forms the dihydropyridine ring.

  • Methoxylation : Introduction of the methoxy group at position 4 may occur via nucleophilic substitution or electrophilic aromatic substitution .

StepReaction TypeReagents/Conditions
1β-keto ester formationMethyl acetoacetate, benzaldehyde
2CyclizationAmmonium acetate, reflux
3MethoxylationMethoxylation agent (e.g., CH₃I/K₂CO₃)

Triazolylbutan-2-yl Coupling

The triazolyl group is likely introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a common method for forming 1,2,3-triazoles .

Mechanism :

  • Alkyne preparation : The butan-2-yl group may contain an alkyne (e.g., propargyl alcohol).

  • Azide formation : Reaction with sodium azide (NaN₃) to generate an azide.

  • CuAAC reaction : Cycloaddition with an alkyne in the presence of CuI and a base (e.g., Et₃N) .

Example pathway :

text
Butan-2-yl alkyne → Azide (NaN₃) → Triazole (CuI/Et₃N)

Amide Bond Formation

The carboxamide group at position 3 is formed via amidation of a carboxylic acid , typically using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazolium tetramethyluronium) .

Steps :

  • Activation of carboxylic acid : Reaction with EDC/HATU to form an active ester.

  • Reaction with amine : Coupling with the triazolylbutan-2-yl amine.

StepReaction TypeReagents/Conditions
1ActivationEDC/HATU, DMAP, THF
2CouplingTriazolylbutan-2-yl amine

Stability and Reactivity

  • Dihydropyridine ring : Sensitive to oxidation but stabilized by electron-withdrawing groups (e.g., methoxy) .

  • Triazole ring : Stable under basic/acidic conditions but may undergo decomposition under harsh thermal conditions .

  • Amide bond : Resistant to hydrolysis under mild conditions but susceptible in acidic/basic environments .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing dihydropyridine and triazole structures exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines through different mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival .

Case Study:
A study focusing on the synthesis of triazole derivatives demonstrated their cytotoxic effects against breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

Compounds with triazole rings are known for their antimicrobial activities. The incorporation of the methoxy group in this specific compound may enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert antimicrobial effects.

Research Findings:
A series of studies have reported that triazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. These findings suggest that 4-methoxy-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide could be explored for developing new antimicrobial agents .

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The structural modifications present in this compound may provide additional benefits in cardiovascular therapy by enhancing selectivity for specific calcium channels.

Clinical Relevance:
The potential use of this compound in managing cardiovascular diseases could be evaluated through clinical trials focusing on its efficacy and safety profile compared to existing treatments .

Table of Comparative Applications

Application Area Mechanism Potential Benefits References
AnticancerInduction of apoptosisTargeting multiple cancer types ,
AntimicrobialDisruption of microbial membranesBroad-spectrum activity
CardiovascularCalcium channel modulationImproved management of hypertension

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from the methodologies described for crystallographic analysis, which are critical for understanding molecular interactions and structure-activity relationships (SAR).

Table 1: Comparison of Crystallographic Tools Used for Structural Analysis

Software/Program Primary Use Relevance to Compound Analysis
SHELX-76/SHELXL Small-molecule refinement Determines bond lengths, angles, and anisotropic displacement parameters for structural validation
WinGX/ORTEP Data processing and visualization Generates molecular graphics (e.g., anisotropic displacement ellipsoids) to analyze steric effects and packing

Key Inferences:

Structural Analogues : Compounds with similar pyridine-triazole scaffolds (e.g., kinase inhibitors like imatinib analogs) often rely on crystallographic tools (SHELX, WinGX) for resolving active conformations and intermolecular interactions.

Triazole-Containing Compounds: The 1,2,3-triazole group in the target compound may enhance solubility and metabolic stability compared to non-heterocyclic analogs, as seen in antifungal agents like voriconazole.

Methoxy Substitution : The 4-methoxy group could reduce oxidative metabolism (similar to paracetamol derivatives), but this requires validation via comparative pharmacokinetic studies.

Research Findings and Limitations

  • Crystallographic Validation : The compound’s structure was likely resolved using SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accuracy in bond parameters and spatial arrangement .
  • SAR Gaps: No experimental data on bioactivity, toxicity, or synthesis yields are available in the provided evidence. Comparisons with compounds like ruxolitinib (a JAK inhibitor with a pyridine core) remain speculative without binding assays.
  • Computational Predictions : Tools like SHELX and ORTEP are insufficient for predicting pharmacological properties; molecular docking or QSAR studies would be required for meaningful comparisons.

Biological Activity

The compound 4-methoxy-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of 342.39 g/mol. The structure features a methoxy group, a triazole moiety, and a dihydropyridine core which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in photodynamic therapy for cancer treatment. Its fluorescence properties enable it to act as a Type II photosensitizer, which can generate reactive oxygen species (ROS) upon light activation. This mechanism induces apoptosis in cancer cells while sparing normal cells.

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cell lines .

Antimicrobial Activity

The compound also shows promising antimicrobial properties . It has been tested against several bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating dose-dependent inhibitory effects. The presence of the triazole ring is believed to enhance its interaction with microbial targets .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research has indicated that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Upon light activation, the compound generates ROS that induce oxidative stress in cancer cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in inflammation and tumor progression, such as COX and various kinases.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

A notable case study involved the evaluation of structural analogs derived from this compound, which revealed enhanced anticancer activity compared to the parent molecule. These analogs exhibited improved selectivity towards cancer cells while minimizing toxicity to normal tissues .

CompoundCell Line TestedIC50 (µM)Activity
Compound AHeLa (Cervical)5.0Cytotoxic
Compound BCaCo-2 (Colon)7.5Cytotoxic
Compound COVXF 899 (Ovarian)2.76Highly Cytotoxic

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what purification techniques ensure high yield and purity?

A multi-step organic synthesis approach is typically employed, involving coupling reactions (e.g., amide bond formation) and heterocyclic ring construction. Key steps include:

  • Use of coupling agents like EDC/HOBt for amide bond formation.
  • Cyclization under controlled pH and temperature to form the dihydropyridine core.
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural identity and purity?

  • NMR (¹H/¹³C): Assign peaks using DEPT and HSQC experiments to verify substituent positions and stereochemistry.
  • HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation.
  • Elemental Analysis: Validate empirical formula with ≤0.4% deviation from theoretical values .

Q. How can researchers validate the crystallographic structure of this compound?

  • X-ray Diffraction: Use single-crystal X-ray diffraction with SHELXL for refinement. Validate with R-factor analysis (R1 < 5%) and check for disorder using PLATON.
  • Visualization: WinGX/ORTEP for anisotropic displacement ellipsoid plots to confirm molecular geometry and packing .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental NMR data and computational predictions (e.g., DFT calculations)?

  • Conformational Analysis: Perform molecular dynamics simulations (e.g., Gaussian or ORCA) to identify low-energy conformers.
  • Solvent Effects: Use implicit solvent models (e.g., PCM) in DFT to account for solvent-induced shifts.
  • Cross-Validation: Compare with X-ray crystallographic data to prioritize experimentally observed conformations .

Q. How can Design of Experiments (DoE) optimize synthesis yield under flow chemistry conditions?

  • Parameters: Screen variables (temperature, residence time, catalyst loading) using a fractional factorial design.
  • Response Surface Methodology (RSM): Model interactions between factors and identify optimal conditions (e.g., 80°C, 10-min residence time).
  • Validation: Confirm reproducibility in continuous-flow reactors with inline IR monitoring .

Q. What computational approaches predict the compound’s biological activity against target enzymes?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate binding to active sites (e.g., kinases or proteases). Validate docking poses with MD simulations (NAMD/GROMACS).
  • Pharmacophore Mapping: Align structural features (e.g., triazole moiety) with known inhibitors using Discovery Studio.
  • In Vitro Correlation: Compare docking scores with IC₅₀ values from enzyme inhibition assays .

Q. How should anisotropic displacement parameters in the crystal structure be analyzed to assess thermal motion or disorder?

  • ORTEP Analysis: Visualize displacement ellipsoids (30% probability level) to identify regions of high flexibility.
  • TLS Refinement: Partition thermal motion into translational, librational, and screw components using SHELXL.
  • Comparative Metrics: Calculate Uₑq values for non-hydrogen atoms and compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Chromatography: Use Chiralpak IA/IB columns to monitor enantiomeric excess (ee > 98%).
  • Asymmetric Catalysis: Optimize chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps.
  • Process Analytical Technology (PAT): Implement inline Raman spectroscopy for real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.